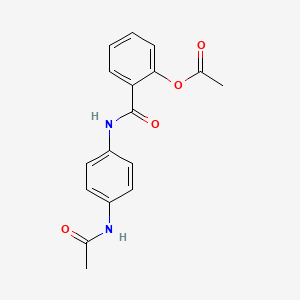
2-((4-Acetamidophenyl)carbamoyl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 2-((4-Acetamidophenyl)carbamoyl)phenyl acetate has been reported in the literature . The compound has been structurally characterized, with N—H…O hydrogen-bonding interactions forming chains of molecules aligned along the [101] direction. The chains are linked by π–π and C—H…π interactions, forming a three-dimensional network .Molecular Structure Analysis
The molecular structure of 2-((4-Acetamidophenyl)carbamoyl)phenyl acetate is characterized by its molecular formula C17H16N2O4. More detailed structural analysis would require specific spectroscopic data or crystallographic studies.Chemical Reactions Analysis
While specific chemical reactions involving 2-((4-Acetamidophenyl)carbamoyl)phenyl acetate are not found in the search results, compounds of the carbamate class are known to participate in a variety of chemical reactions. For instance, carbamates can be involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Scientific Research Applications
Anticancer Activity
2-((4-Acetamidophenyl)carbamoyl)phenyl acetate: has been synthesized through a reaction involving 2-(chlorocarbonyl)phenyl acetate and 1-(4-aminophenyl)ethanone, with triethyl amine as a catalyst . Its anti-proliferative properties were assessed using the NCI 60-cell line panel, revealing remarkable to moderate anticancer activity. This suggests its potential as a candidate for cancer treatment.
Aspirin-Based Scaffold
Inspired by the properties of aspirin (acetylsalicylic acid), researchers synthesized this compound as an aspirin-based scaffold. Aspirin is known for its anti-inflammatory, analgesic, and antipyretic effects, and it has also shown promise in preventing colorectal cancer . The structural similarity of 2-((4-Acetamidophenyl)carbamoyl)phenyl acetate to aspirin makes it an interesting candidate for further investigation.
Cardiovascular Prophylaxis
Aspirin is widely prescribed for cardiovascular prophylaxis, and its protective effects against ischemic heart attacks and strokes are well-established . Given the structural resemblance, this compound may offer similar benefits.
Induction of Cell Death
Aspirin induces cell death in various cancer cell lines, including myeloid leukemia, HeLa cells, chronic lymphocytic leukemia cells, and colon cancer cells . Investigating whether 2-((4-Acetamidophenyl)carbamoyl)phenyl acetate shares this property could provide valuable insights.
Colorectal Cancer Prevention
Aspirin-based chemoprevention strategies have gained attention for preventing colorectal cancer. While aspirin usage carries risks, identifying individuals who benefit from its protective effects remains crucial . This compound might contribute to this field.
Synthesis and Characterization
The facile synthesis of 2-((4-Acetamidophenyl)carbamoyl)phenyl acetate involves the reaction of 4’-amino acetophenone and 2-(chlorocarbonyl)phenyl acetate. Spectroscopic techniques confirm its chemical identity . Further studies can explore its biological activity and potential applications.
properties
IUPAC Name |
[2-[(4-acetamidophenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-11(20)18-13-7-9-14(10-8-13)19-17(22)15-5-3-4-6-16(15)23-12(2)21/h3-10H,1-2H3,(H,18,20)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTBTLHLZMBSIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Acetamidophenyl)carbamoyl)phenyl acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2621467.png)
![(E)-2-styryl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole](/img/structure/B2621468.png)
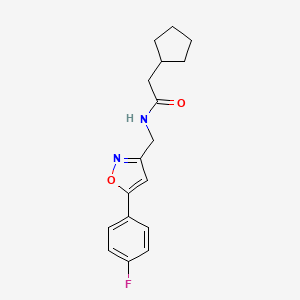
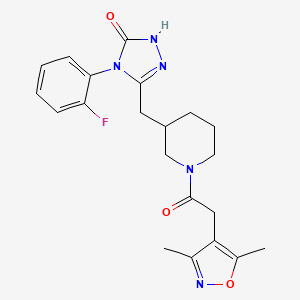
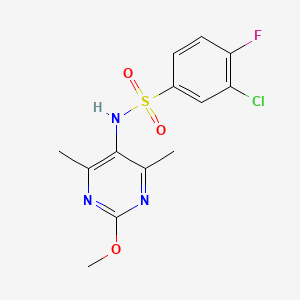
![N-[2-(propan-2-ylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2621475.png)
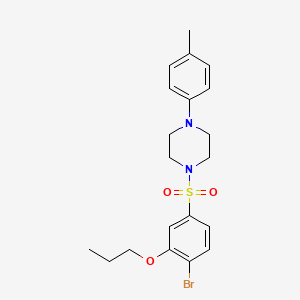
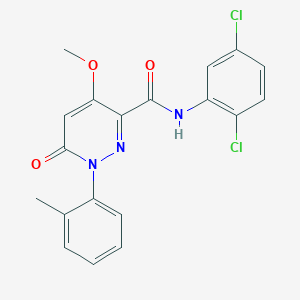
![1-{1-[2-(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2621480.png)
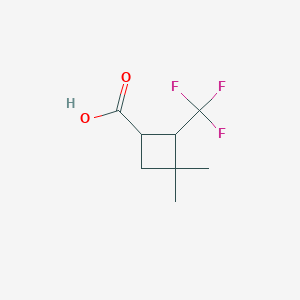


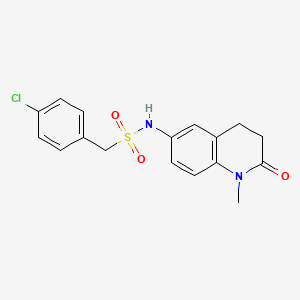
![1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(4-fluorophenyl)piperidine-4-carboxamide](/img/structure/B2621489.png)